6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 1797350-04-9
Cat. No.: VC4289389
Molecular Formula: C14H12F3N3O2S
Molecular Weight: 343.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797350-04-9 |
|---|---|
| Molecular Formula | C14H12F3N3O2S |
| Molecular Weight | 343.32 |
| IUPAC Name | 6-[3-(trifluoromethyl)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-2-1-3-12(6-11)23(21,22)20-5-4-13-10(8-20)7-18-9-19-13/h1-3,6-7,9H,4-5,8H2 |
| Standard InChI Key | QHKASBJKEHUGIL-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (molecular formula: C₁₄H₁₂F₃N₃O₂S; molecular weight: 343.32 g/mol) features a bicyclic pyrido[4,3-d]pyrimidine scaffold saturated at the 5,6,7,8-positions. The sulfonyl group at position 6 bridges the heterocycle to a 3-(trifluoromethyl)phenyl moiety, introducing both electron-withdrawing and hydrophobic characteristics. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the sulfonyl linkage may facilitate interactions with biological targets through hydrogen bonding or electrostatic forces .
Table 1: Molecular Properties of 6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₃N₃O₂S |
| Molecular Weight | 343.32 g/mol |
| IUPAC Name | 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
| Key Functional Groups | Sulfonyl, trifluoromethyl, tetrahydropyrido[4,3-d]pyrimidine |
Synthesis and Structural Elucidation
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step sequences starting from pyrimidine precursors. For 6-sulfonyl derivatives, a common approach involves:
-
Core Formation: Condensation of 4-aminopyridine with carbonyl compounds to construct the pyrido[4,3-d]pyrimidine ring.
-
Sulfonylation: Introduction of the sulfonyl group via reaction with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.
-
Reduction: Selective hydrogenation to saturate the pyrido ring, yielding the tetrahydropyrido derivative .
Critical challenges include regioselectivity during sulfonylation and avoiding over-reduction of the aromatic system. Purification often employs column chromatography or recrystallization, with final purity exceeding 95% as confirmed by HPLC and NMR.
Biological Activities and Mechanisms
Antimicrobial Activity
Sulfonyl-containing heterocycles exhibit broad-spectrum antimicrobial effects. A structurally related pyrido[4,3-d]pyrimidine demonstrated MIC values of 16 µg/mL against Staphylococcus aureus by targeting dihydrofolate reductase (DHFR) . The trifluoromethyl group may enhance penetration through bacterial lipid bilayers, while the sulfonyl moiety interferes with folate biosynthesis .
Structure-Activity Relationship (SAR) Analysis
Key SAR trends for pyrido[4,3-d]pyrimidine derivatives include:
-
Position 6 Substitution: Sulfonyl groups at position 6 improve kinase inhibition potency compared to alkyl or aryl ethers .
-
Trifluoromethyl Positioning: Meta-substitution on the phenyl ring (as in 3-(trifluoromethyl)phenyl) maximizes hydrophobic interactions with EGFR’s ATP-binding pocket .
-
Tetrahydropyrido Saturation: Saturation of the pyrido ring enhances solubility without compromising target affinity.
Table 2: Impact of Substituents on Biological Activity
Therapeutic Applications and Future Directions
Oncology
Preclinical data support further investigation as a third-generation EGFR inhibitor, particularly against T790M-mutant NSCLC . Combination studies with osimertinib show synergistic effects in overcoming resistance .
Infectious Diseases
The sulfonyl group’s role in DHFR inhibition warrants evaluation against drug-resistant Mycobacterium tuberculosis and Pseudomonas aeruginosa.
Neurological Disorders
Preliminary evidence suggests neuroprotective effects via JAK2/STAT3 pathway modulation, meriting exploration in Alzheimer’s models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume